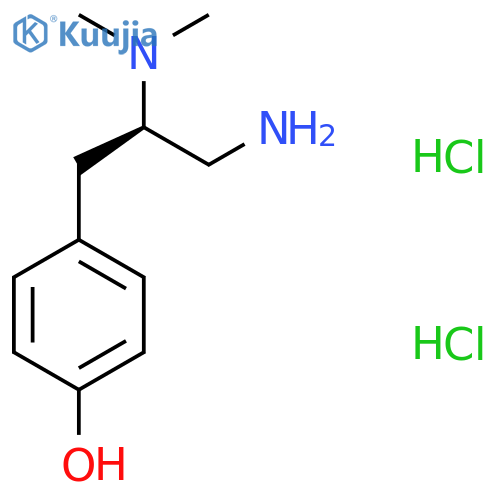

Cas no 2007920-73-0 ((R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl)

(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl 化学的及び物理的性質

名前と識別子

-

- (R)-4-(3-AMINO-2-(DIMETHYLAMINO)PROPYL)PHENOL 2HCL

- (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol dihydrochloride

- 4-[(2R)-3-amino-2-(dimethylamino)propyl]phenol;dihydrochloride

- (R)-4-(3-AMINO-2-(DIMETHYLAMINO)PROPYL)PHENOL2HCL

- 2007920-73-0

- SCHEMBL20791713

- (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl

-

- インチ: 1S/C11H18N2O.2ClH/c1-13(2)10(8-12)7-9-3-5-11(14)6-4-9;;/h3-6,10,14H,7-8,12H2,1-2H3;2*1H/t10-;;/m1../s1

- InChIKey: LAVAXZCEGFOATB-YQFADDPSSA-N

- ほほえんだ: Cl.Cl.OC1C=CC(=CC=1)C[C@H](CN)N(C)C

計算された属性

- せいみつぶんしりょう: 266.0952687g/mol

- どういたいしつりょう: 266.0952687g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 153

- 共有結合ユニット数: 3

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.5

(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A816765-250mg |

(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol dihydrochloride |

2007920-73-0 | 95% | 250mg |

$167.0 | 2025-02-26 | |

| 1PlusChem | 1P020LHB-1g |

(R)-4-(3-AMINO-2-(DIMETHYLAMINO)PROPYL)PHENOL 2HCL |

2007920-73-0 | 95% | 1g |

$409.00 | 2023-12-19 | |

| 1PlusChem | 1P020LHB-100mg |

(R)-4-(3-AMINO-2-(DIMETHYLAMINO)PROPYL)PHENOL 2HCL |

2007920-73-0 | 95% | 100mg |

$85.00 | 2023-12-19 | |

| Ambeed | A816765-100mg |

(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol dihydrochloride |

2007920-73-0 | 95% | 100mg |

$94.0 | 2025-02-26 | |

| Ambeed | A816765-1g |

(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol dihydrochloride |

2007920-73-0 | 95% | 1g |

$450.0 | 2025-02-26 | |

| 1PlusChem | 1P020LHB-250mg |

(R)-4-(3-AMINO-2-(DIMETHYLAMINO)PROPYL)PHENOL 2HCL |

2007920-73-0 | 95% | 250mg |

$152.00 | 2023-12-19 |

(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl 関連文献

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350

-

Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469

-

Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Fang Zhang,Guowei Liu,Junjie Yuan,Zhengping Wang,Tianhong Tang,Shenggui Fu,Huanian Zhang,Zhongsheng Man,Fei Xing,Xinguang Xu Nanoscale, 2020,12, 6243-6249

-

Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851

-

Jiaxin Zheng,Zongxiang Hu,Shiyong Zuo,Zhiguo Wu,Pengxun Yan,Feng Pan RSC Adv., 2015,5, 72857-72862

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

(R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hclに関する追加情報

Introduction to (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl (CAS No. 2007920-73-0)

The compound (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl, identified by its CAS number 2007920-73-0, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound belongs to a class of chiral amine derivatives, which play a crucial role in the development of various therapeutic agents due to their unique stereochemical properties. The presence of both amino and dimethylamino functional groups, along with the phenolic moiety, makes this compound a versatile intermediate in synthetic chemistry and a potential candidate for drug discovery.

In recent years, there has been growing interest in the development of enantiomerically pure compounds for medicinal applications. The stereochemistry of a molecule can significantly influence its biological activity, pharmacokinetics, and side effects. The (R)-configuration of the compound (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl is particularly noteworthy, as it may confer specific biological properties that are different from its (S)-enantiomer. This has led to extensive research into the synthesis and applications of such enantiopure compounds.

The structural features of (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl make it an attractive scaffold for designing novel pharmacological agents. The phenolic group can participate in hydrogen bonding interactions, which are crucial for the binding affinity of many drugs to their target proteins. Additionally, the amino and dimethylamino groups provide opportunities for further functionalization, allowing chemists to tailor the properties of the compound for specific therapeutic needs.

One of the most exciting areas of research involving this compound is its potential application in the development of kinase inhibitors. Kinases are enzymes that play a central role in many cellular processes, including cell growth, differentiation, and signal transduction. Dysregulation of kinase activity is implicated in various diseases, particularly cancer. The unique structural features of (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl make it a promising candidate for designing inhibitors that can selectively target specific kinases.

Recent studies have demonstrated that derivatives of this compound can exhibit potent inhibitory activity against certain kinases. For example, modifications to the amino and dimethylamino side chains have been shown to enhance binding affinity and selectivity. These findings have opened up new avenues for the development of kinase inhibitors with improved pharmacological profiles. The use of computational methods, such as molecular docking and virtual screening, has also been instrumental in identifying promising analogs of (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl for further experimental validation.

Another area where this compound has shown promise is in the development of antiviral agents. Viruses rely on host cellular machinery for replication, and targeting viral enzymes or proteins can be an effective strategy for antiviral therapy. The structural features of (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl, particularly its ability to interact with biological targets through hydrogen bonding and other non-covalent interactions, make it a suitable candidate for designing antiviral compounds.

In particular, researchers have explored the use of this compound as a scaffold for developing inhibitors against viral proteases and polymerases. These enzymes are critical for viral replication and are often targeted by existing antiviral drugs. By modifying the structure of (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl, scientists have been able to design inhibitors that exhibit high potency and selectivity against viral targets. This approach has not only led to the discovery of new antiviral agents but also provided insights into the structural requirements for effective viral inhibition.

The synthesis of enantiopure compounds like (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl is another area where significant advancements have been made. Chiral resolution techniques, such as diastereomeric crystallization and enzymatic resolution, have been employed to obtain high-purity enantiomers. These methods are essential for ensuring that the biological activity observed with these compounds is due to their specific stereochemical configuration rather than contributions from impurities.

Furthermore, advances in synthetic methodologies have allowed for more efficient and scalable production of these complex molecules. For instance, asymmetric catalysis has emerged as a powerful tool for constructing chiral centers with high enantioselectivity. These developments have not only facilitated the synthesis of compounds like (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl but also opened up new possibilities for designing other enantiomerically pure drugs with improved therapeutic profiles.

In conclusion, the compound (R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2HCl (CAS No. 2007920-73-0) represents a significant advancement in pharmaceutical chemistry and biochemistry. Its unique structural features make it a versatile intermediate in synthetic chemistry and a potential candidate for drug discovery across various therapeutic areas. Recent research has highlighted its potential in developing kinase inhibitors and antiviral agents, demonstrating its importance in modern medicinal chemistry.

2007920-73-0 ((R)-4-(3-Amino-2-(dimethylamino)propyl)phenol 2hcl) 関連製品

- 1355929-10-0(N-cyano(2-fluorophenyl)methyl-2-methyl-1,3-thiazole-4-carboxamide)

- 1327448-81-6(N-(1-cyano-1-cyclopropylethyl)-2-[(3,4,5-trimethoxyphenyl)amino]acetamide)

- 866726-76-3(N-(4-fluorophenyl)-2-{9-methyl-2-(4-methylphenyl)-5H-chromeno2,3-dpyrimidin-4-ylsulfanyl}acetamide)

- 40197-20-4(5-bromo-1H-1,3-benzodiazole-2-carboxylic acid)

- 2228146-96-9(2-(3-methoxy-4-nitrophenyl)-2-oxoacetic acid)

- 2227891-22-5(5-(3R)-3-aminobutylthiophene-2-carbonitrile)

- 1805954-15-7(6-(Chloromethyl)-2-(trifluoromethoxy)-4-(trifluoromethyl)pyridine-3-methanol)

- 2229450-28-4(tert-butyl N-2-(aminomethyl)-4,4-dimethylpentylcarbamate)

- 1443769-17-2(Cyclohexanecarboxylic acid, 2-[[(phenylmethoxy)carbonyl]amino]-, (1S,2S)-)

- 1478230-49-7(4-amino-3-(4-methoxyphenyl)-3-methylbutanoic acid)